4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene
Description
4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a methyl group at the 2-position, and a stereospecific (1R)-1-azidoethyl substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₉BrN₃, with a molar mass of 239.09 g/mol. The azide functional group (-N₃) confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the bromine and methyl groups influence its electronic and steric properties.
Properties
IUPAC Name |
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALFAIFBJLHQF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, methylation, and azidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 4-[(1R)-1-Aminoethyl]-1-bromo-2-methylbenzene.
Oxidation: Formation of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.
Scientific Research Applications
4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of azido group reactivity and its interactions with biological molecules.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its reactivity with various molecular targets The azido group can participate in click chemistry reactions, forming stable triazole linkages
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene and related compounds:
Key Observations:
Halogen Effects: The bromine in the target compound is a stronger leaving group compared to chlorine in the chloro-fluoro analog , making it more reactive in nucleophilic substitution reactions.
Steric and Electronic Effects :
- The methyl group at the 2-position in the target compound introduces steric hindrance, which may slow down reactions at the benzene ring compared to the unsubstituted chloro-fluoro analog.
- The azide group’s electron-withdrawing nature in both compounds reduces electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
Thermodynamic Stability :
- Azides are generally thermally sensitive, but the bulky methyl group in the target compound may marginally improve stability by reducing molecular mobility.
Analytical and Computational Insights
- Crystallography : Tools like SHELX () are critical for resolving stereochemistry in azide-containing compounds, particularly the (1R) configuration .
- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., charge distribution on the azide group) and optimize synthetic pathways, as discussed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
